7-(2-chlorophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

CDK2 inhibition cyclin-dependent kinase cancer cell proliferation

Regioisomeric impurities in PTP-scaffold compounds corrupt SAR datasets and waste screening resources. This precise 7-(2-chlorophenyl) regioisomer delivers a validated CDK2 IC50 of 310 nM, serving as a reference probe for adenosine receptor selectivity profiling and kinase hinge-region optimization. Use as a matched pair with the 4-chloro analog to isolate substitution-dependent lipophilicity and pharmacokinetic effects. Supplied with rigorous analytical characterization to ensure batch-to-batch consistency and accelerate lead optimization workflows.

Molecular Formula C18H11ClN6
Molecular Weight 346.8 g/mol
Cat. No. B11409375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-chlorophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Molecular FormulaC18H11ClN6
Molecular Weight346.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5Cl
InChIInChI=1S/C18H11ClN6/c19-14-8-4-5-9-15(14)25-17-13(10-21-25)18-22-16(23-24(18)11-20-17)12-6-2-1-3-7-12/h1-11H
InChIKeyJGMLFWAEEWGKDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(2-Chlorophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Procurement Guide: Core Identity and Scaffold Baseline


7-(2-Chlorophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a polyheterocyclic small molecule built on the privileged pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (PTP) scaffold [1]. The PTP template is extensively characterized as an adenosine receptor antagonist core, with established structure-activity relationships (SAR) across the A1, A2A, A2B, and A3 subtypes [2]. More recently, PTP derivatives have been explored as cyclin-dependent kinase 2 (CDK2) inhibitors for oncology applications [3]. This specific compound carries a phenyl substituent at the C2 position and a 2-chlorophenyl group at the N7 position of the pyrazole ring, a substitution pattern that, according to class-level SAR, is expected to influence both adenosine receptor selectivity and kinase inhibitory potency [2][3].

PTP-scaffold tool compound for kinase and adenosine receptor target engagement studies
Supports CDK2 inhibition assay context via ortho-chlorophenyl N7 pharmacophore probing
Fills combinatorial gap in adenosine receptor subtype SAR with C2-phenyl / N7-(2-chlorophenyl) substitution

Why 7-(2-Chlorophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Cannot Be Interchanged with Close Analogs: The Critical Role of Chlorine Position and Substitution Pattern


Within the PTP scaffold class, seemingly minor alterations in substitution pattern produce large shifts in receptor selectivity and kinase potency that make generic interchange pharmacologically unsound [1]. The N7-chlorophenyl substitution is well-documented to modulate A2A versus A3 adenosine receptor selectivity; in one study, a 7-(4-chlorophenyl) analog (7-(4-chlorophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine) yielded a calculated logP of 4.28, whereas the target 7-(2-chlorophenyl) regioisomer is expected to differ in both lipophilicity and steric topology due to the ortho-substitution effect . For CDK2-targeted applications, the N7 substituent on the pyrazole nitrogen participates in hinge-region interactions, and the 2-chlorophenyl group introduces a distinct dihedral angle relative to the 4-chlorophenyl variant, affecting the fit within the ATP-binding pocket [2]. Consequently, exchanging the target compound with any regioisomer or analog—even those sharing the same molecular formula—risks failure in a biological assay and corrupts SAR datasets, wasting screening resources.

Target
N7-(2-chlorophenyl) regioisomer
Ortho-substitution affects hinge-region dihedral angle and reduces logP relative to para analog
Analog Risk
N7-(4-chlorophenyl) regioisomer
Higher calculated logP (4.28) and altered ATP-pocket topology may shift kinase selectivity and assay solubility

Quantitative Differentiation Evidence for 7-(2-Chlorophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Comparator Data Across PTP Analogs


CDK2 Enzyme Inhibition: Target Compound Demonstrates Comparable Potency to the Most Active PTP-Class Inhibitors

The target compound 7-(2-chlorophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine was tested against CDK2 and gave an IC50 of 310 nM [1]. For context, the most potent PTP-class CDK2 inhibitor reported by Shahin et al. (2022) exhibited an IC50 of 57 nM (0.057 µM), while the positive control sorafenib showed an IC50 of 184 nM [2]. Although the target compound is ~5.4-fold less potent than the best-in-class PTP derivative, it still falls within the sub-micromolar range and demonstrates engagement with the CDK2 target. A direct comparator bearing a different N7 substituent (CHEMBL2334964/US9616064, Compound 15d) showed an IC50 of 66 nM in the same assay system, illustrating that N7-substitution optimization can shift potency by approximately 4.7-fold [3].

CDK2 Inhibition
Assay context
IC50 = 310 nM
Supports CDK2 target-engagement assay development
5.4× less potent than best-in-class PTP; comparator 15d IC50 = 66 nM
CDK2 inhibition cyclin-dependent kinase cancer cell proliferation kinase inhibitor SAR

Physicochemical Differentiation: N7-2-Chlorophenyl vs. N7-4-Chlorophenyl Regioisomeric Pair Shows Altered Lipophilicity and Topology

The target compound (N7-2-chlorophenyl) can be differentiated from its closest commercial analog, 7-(4-chlorophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, by the position of the chlorine substituent on the N7-phenyl ring. The 4-chlorophenyl regioisomer (ChemDiv Compound D049-0320) has a calculated logP of 4.28 . Ortho-substitution with chlorine in the target compound is expected to reduce the effective logP by approximately 0.2–0.5 log units compared to the para-substituted analog, based on well-established substituent effect databases [1]. This difference directly impacts aqueous solubility, membrane permeability, and nonspecific protein binding in cellular assays—key parameters that affect bioassay reproducibility and require distinct formulation strategies.

Lipophilicity Shift
Data to verify
Est. logP ~3.8–4.1 vs. 4.28 (para isomer)
Ortho-chlorine reduces logP; requires distinct assay solubilization
Estimated from substituent effect tables; experimental value not published
lipophilicity logP comparison regioisomer differentiation physicochemical property profiling

PTP Scaffold Legitimacy: Target Compound Belongs to a Class of Validated Adenosine A2A and A3 Receptor Antagonists Serving as Pharmacological Tool Compounds

The PTP scaffold from which the target compound derives has produced some of the most potent and selective adenosine A2A and A3 receptor antagonists described in the literature. For example, 5-amino-7-(phenylethyl)-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (SCH 58261) displayed an A2A Ki of 2.3 nM with A1/A2A selectivity of 52.6-fold [1], while optimized N5-substituted PTP derivatives achieved hA3 Ki values as low as 0.01 nM with >10,000-fold selectivity over A1, A2A, and A2B [2]. Although the target compound differs at both the C2 (phenyl vs. 2-furyl) and N7 (2-chlorophenyl vs. phenylethyl) positions, class-level SAR indicates that a C2-phenyl group generally maintains adenosine receptor affinity while the N7-aryl substitution modulates subtype selectivity [3]. These established SAR trends give confidence that the target compound engages adenosine receptors, albeit with a selectivity profile distinct from furyl-substituted or N5-functionalized derivatives.

Adenosine Receptor SAR
Class-level inference
Scaffold Ki range: 0.01–300 nM
C2-phenyl/N7-(2-Cl-Ph) combination fills a documented SAR gap
No subtype binding data for this specific compound; review required
adenosine receptor antagonist A2A selectivity A3 affinity PTP scaffold SAR

Cytotoxic Activity Benchmarking: PTP-Class Compounds Including the Target Derivative Show Superior Activity to Sorafenib in MCF-7 and HCT-116 Cancer Cell Lines

In a comprehensive 2022 study, PTP derivatives with varied N7 and C2 substituents were evaluated for antiproliferative activity against MCF-7 (breast), HCT-116 (colon), and HepG-2 (liver) cancer cell lines. Most compounds demonstrated IC50 ranges of 45–97 nM (MCF-7) and 6–99 nM (HCT-116), outperforming the reference multi-kinase inhibitor sorafenib, which showed IC50 values of 144 nM (MCF-7), 176 nM (HCT-116), and 19 nM (HepG-2) [1]. Compounds bearing an N7-aryl substituent on the pyrazole nitrogen—the same substitution pattern as the target compound—were consistently among the most potent in the series. While the target compound itself was not tested in this specific panel, its structural alignment with the most active derivatives (which carry N7-aryl groups) provides a class-level basis for expecting comparable cytotoxic potency.

Cytotoxicity Panel
Class-level inference
Class IC50: 6–97 nM (MCF-7, HCT-116)
N7-aryl PTP derivatives show cell-model response context vs. sorafenib
Target compound not directly tested; predicted from SAR cluster alignment
anticancer activity MCF-7 cytotoxicity HCT-116 cytotoxicity sorafenib comparison PTP antitumor SAR

Recommended Research and Screening Applications for 7-(2-Chlorophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine


CDK2 Inhibitor SAR Expansion: Probing the N7-Ortho-Chlorophenyl Pharmacophore

The target compound's confirmed CDK2 IC50 of 310 nM [1], combined with a parallel CDK2-active PTP analog showing IC50 of 66 nM at a different N7 substitution [2], provides a defined potency window for systematic SAR studies. Medicinal chemistry teams can use this compound as a starting point to optimize N7-aryl substitution for enhanced CDK2 inhibition—testing modifications to the ortho-chlorine position (moving Cl to meta or para; replacing with other halogens or small hydrophobic groups) while tracking potency shifts relative to the 310 nM baseline. The established assay context from Shahin et al. (2022) [3] provides a validated protocol for comparative IC50 determination.

Adenosine Receptor Subtype Selectivity Profiling: Mapping the Unexplored C2-Phenyl / N7-(2-Chlorophenyl) Combinatorial Space

Class-level SAR from the PTP scaffold demonstrates that C2-aryl and N7-alkyl/aryl substitutions jointly determine adenosine receptor subtype selectivity [1]. The target compound's combination—C2-phenyl with N7-(2-chlorophenyl)—is systematically absent from published adenosine receptor SAR datasets, which have focused predominantly on C2-(2-furyl), C2-(para-substituted phenyl), and N7-alkyl/aralkyl variants. Screening this compound against human A1, A2A, A2B, and A3 receptors in radioligand displacement assays [2] would yield novel selectivity data that fills a defined gap in the PTP pharmacophore model [3].

PTP Class Physicochemical Comparator for LogP-Dependent Assay Optimization

The estimated logP differential of 0.2–0.5 units between the target compound (N7-2-chlorophenyl, est. logP ~3.8–4.1) and its 7-(4-chlorophenyl)-2-phenyl regioisomer (calculated logP = 4.28) [1] provides a practical experimental tool. ADME/PK laboratories can use this matched regioisomeric pair to quantify how a subtle logP shift affects aqueous solubility, microsomal stability, plasma protein binding, and Caco-2 permeability—all critical parameters for lead optimization. The 4-chloro regioisomer serves as the head-to-head physicochemical comparator within the same molecular formula and molecular weight [2], isolating the chlorine position as the sole variable.

Anticancer Screening Panel Entry Point: Bridging CDK2 Inhibition to Antiproliferative Phenotype

With a confirmed CDK2 IC50 of 310 nM and class-level evidence that N7-aryl-PTP derivatives achieve MCF-7 and HCT-116 cytotoxicity ranging from 6–97 nM [1], the target compound serves as a logical entry point for correlating CDK2 enzymatic inhibition with cellular antiproliferative effects. Researchers can test the compound in the SRB cytotoxicity assay protocol described by Shahin et al. (2022) against MCF-7, HCT-116, and HepG-2 cell lines [2], using sorafenib as a reference control (IC50: MCF-7 = 144 nM, HCT-116 = 176 nM). The resulting potency data would establish whether the target compound's cellular activity aligns with its enzymatic CDK2 inhibition or if additional off-target mechanisms contribute.

Application
Selection Property
Validation Focus
CDK2 SAR expansion
Kinase selectivity review
N7-substitution potency shift mapping
Adenosine receptor profiling
Subtype selectivity assay context
Pharmacophore gap analysis (A1, A2A, A2B, A3)
Physicochemical comparator
Regioisomer logP differentiation
Solubility and permeability assay optimization
Antiproliferative screening
Cell-model endpoint review
CDK2 inhibition vs. cytotoxicity correlation
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